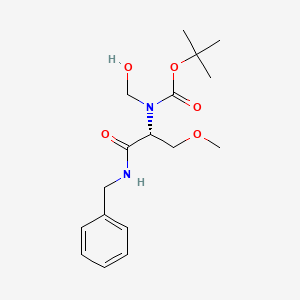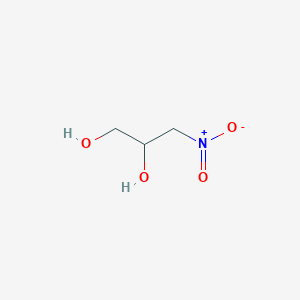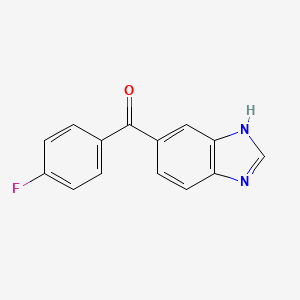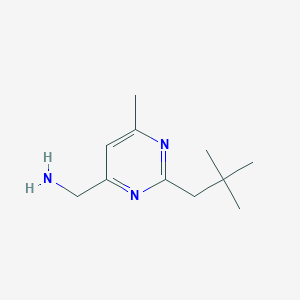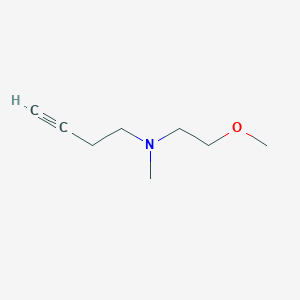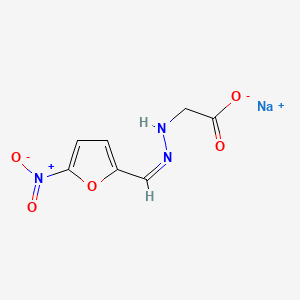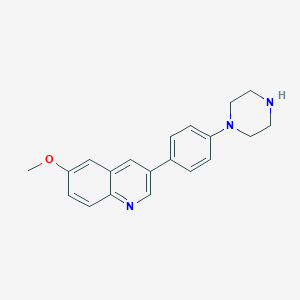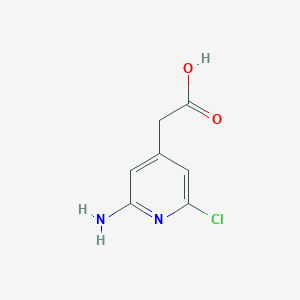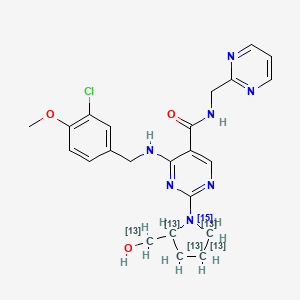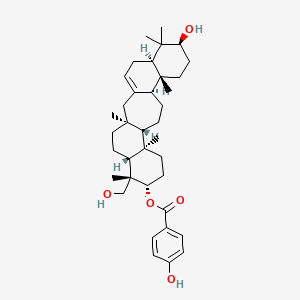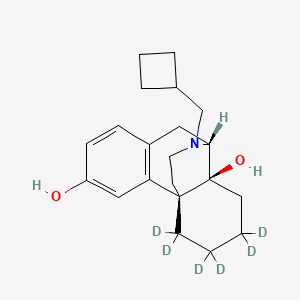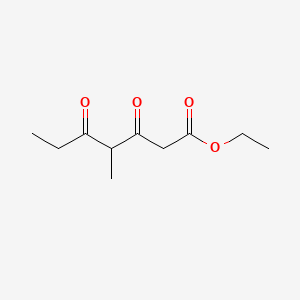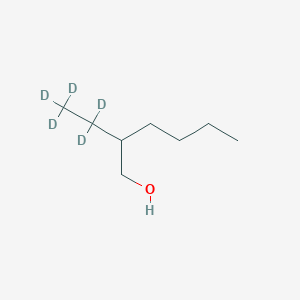
2-Ethyl-1-hexanol-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-hexanol-D5 is a deuterated form of 2-Ethyl-1-hexanol, an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon alcohol that is colorless and poorly soluble in water but soluble in most organic solvents . The deuterated form, this compound, is used primarily in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-hexanol is typically produced industrially by the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . The process involves the following steps:
Aldol Condensation: n-Butyraldehyde undergoes aldol condensation to form 2-ethyl-3-hydroxyhexanal.
Hydrogenation: The 2-ethyl-3-hydroxyhexanal is then hydrogenated to produce 2-Ethyl-1-hexanol.
Industrial Production Methods: The industrial production of 2-Ethyl-1-hexanol involves large-scale aldol condensation and hydrogenation processes, typically carried out in reactors with controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for esterification include carboxylic acids and acid chlorides.
Major Products:
Oxidation: Forms aldehydes or ketones.
Reduction: Forms alkanes.
Substitution: Forms esters and ethers.
Aplicaciones Científicas De Investigación
2-Ethyl-1-hexanol-D5 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: In the development of pharmaceuticals and as a component in drug delivery systems.
Industry: In the production of plasticizers, defoamers, dispersants, and petroleum additives .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-hexanol-D5 involves its interaction with various molecular targets and pathways. For example, its esters are used in the production of plasticizers and lubricants, where they help reduce viscosity and lower freezing points . The branching in its structure inhibits crystallization, making it useful in various industrial applications .
Comparación Con Compuestos Similares
2-Ethylhexanol: The non-deuterated form of 2-Ethyl-1-hexanol-D5.
1-Hexanol: A straight-chain alcohol with similar properties.
2-Ethylhexyl alcohol: Another branched alcohol with similar applications .
Uniqueness: this compound is unique due to its deuterated nature, which makes it valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. Its isotopic properties provide distinct advantages in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .
Propiedades
Fórmula molecular |
C8H18O |
|---|---|
Peso molecular |
135.26 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i2D3,4D2 |
Clave InChI |
YIWUKEYIRIRTPP-PVGOWFQYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CO |
SMILES canónico |
CCCCC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
